

Application Notes and Protocols: Chromyl Chloride Oxidation of Internal Alkenes

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Compound of Interest

Compound Name: Chromyl chloride

Cat. No.: B080077

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Introduction

Chromyl chloride (CrO_2Cl_2) is a powerful and versatile oxidizing agent, notable for its ability to convert internal alkenes into α -chloroketones.^[1] This reaction provides a direct method for the introduction of both a carbonyl and a chloro functional group in a single step. The reaction is typically carried out in an inert solvent, such as dichloromethane, and proceeds via an electrophilic addition mechanism.^{[1][2]} These application notes provide an overview of the reaction, quantitative data on its scope, detailed experimental protocols, and a visualization of the proposed reaction mechanism.

Data Presentation

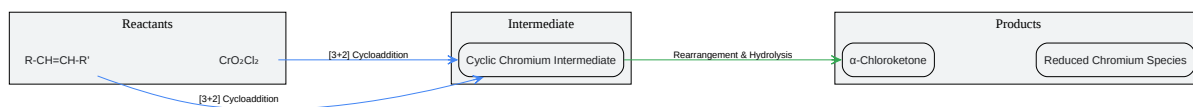
The oxidation of internal alkenes with **chromyl chloride** generally affords α -chloroketones in moderate to good yields. The reaction is applicable to a range of cyclic and acyclic internal alkenes. Below is a summary of representative yields for this transformation.

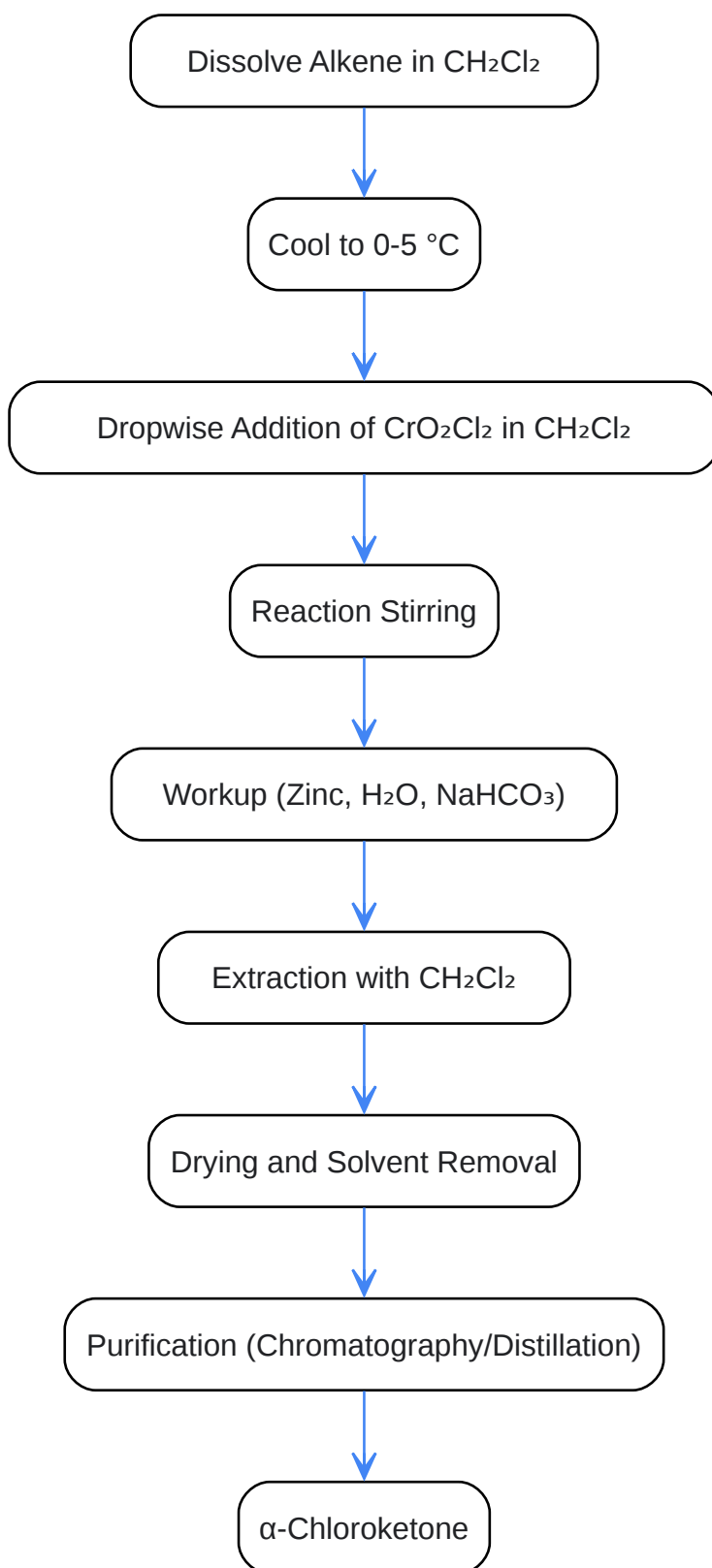
Alkene Substrate	Major Product (α -Chloroketone)	Yield (%)	Reference
Cyclohexene	2-Chlorocyclohexanone	~40-60%	[3]
Cyclopentene	2-Chlorocyclopentanone	Not specified	
(Z)-3-Hexene	4-Chloro-3-hexanone	Not specified	
(E)-3-Hexene	4-Chloro-3-hexanone	Not specified	
1-Phenylpropene	1-Phenyl-1-chloro-2-propanone	Not specified	[4]

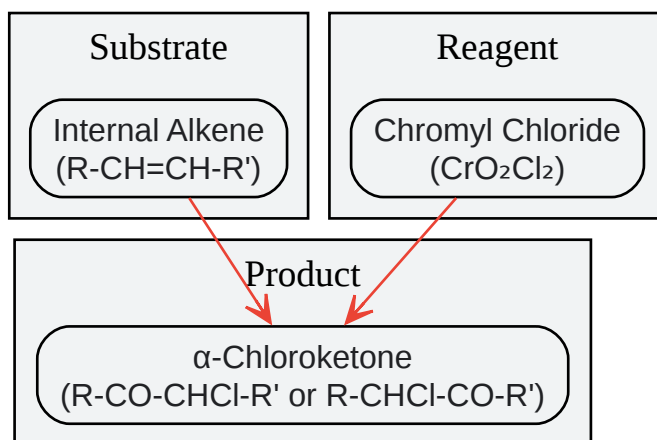
Note: Yields can be variable and are sensitive to reaction conditions, including temperature, solvent, and the rate of addition of **chromyl chloride**. Chlorohydrins are common byproducts.

Proposed Reaction Mechanism

The reaction of **chromyl chloride** with an internal alkene is believed to proceed through an initial electrophilic attack on the carbon-carbon double bond. A proposed mechanism involves a [3+2] cycloaddition of the **chromyl chloride** to the alkene, forming a cyclic intermediate. This intermediate then undergoes rearrangement and subsequent hydrolysis during workup to yield the final α -chloroketone.







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References

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- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
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